molecular formula C23H19N3O3 B2773068 N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide CAS No. 1797217-19-6

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide

Cat. No.: B2773068
CAS No.: 1797217-19-6
M. Wt: 385.423
InChI Key: XGMWNQREQZWUMH-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probes

Compounds such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been evaluated for their binding affinity to sigma-2 receptors, indicating the potential use of related compounds in studying sigma-2 receptors in vitro. Such studies contribute to our understanding of receptor pharmacology and could guide the development of therapeutic agents targeting these receptors (Jinbin Xu et al., 2005).

PPARα/γ Dual Activation

Analogues like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide have been shown to interact with PPARα and PPARγ, enhancing their transcriptional activities. This suggests potential applications of similar compounds in treating metabolic disorders by modulating lipid and glucose metabolism (Yujung Jung et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide provide insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the chemical behavior and potential reactivity of similar compounds (Sedat Karabulut et al., 2014).

Antimicrobial Screening

The synthesis and screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity against various bacteria and fungi highlight the potential application of similar compounds in developing new antimicrobial agents (N. Desai et al., 2013).

Antioxidant Agents

The preparation of N-arylbenzamides with different substituents to evaluate their antioxidant capacity demonstrates the research interest in benzamide derivatives as potential antioxidant agents, which could be relevant to the study of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide (N. Perin et al., 2018).

Properties

IUPAC Name

4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-6-5-7-17(21-23(28)25-19-9-4-3-8-18(19)24-21)20(14)26-22(27)15-10-12-16(29-2)13-11-15/h3-13H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWNQREQZWUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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